Cas no 1701509-00-3 (3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)

3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine
- 1701509-00-3
- EN300-1914259
-
- インチ: 1S/C11H13BrN2O2/c1-11(2)9(10(11)13)7-4-3-6(12)5-8(7)14(15)16/h3-5,9-10H,13H2,1-2H3
- InChIKey: ZGMWAMUWQSJKRQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])C1C(C1(C)C)N
計算された属性
- せいみつぶんしりょう: 284.01604g/mol
- どういたいしつりょう: 284.01604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914259-1.0g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1914259-1g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1914259-10g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1914259-0.25g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1914259-0.5g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1914259-2.5g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1914259-0.1g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1914259-5g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1914259-0.05g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1914259-5.0g |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine |
1701509-00-3 | 5g |
$3977.0 | 2023-06-02 |
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報
Comprehensive Guide to 3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1701509-00-3)
3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1701509-00-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropane core and nitrophenyl substitution, serves as a key intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its structural complexity and functional versatility.
The molecular structure of 3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine features a bromine atom and a nitro group on the phenyl ring, which enhance its reactivity in cross-coupling reactions. These properties make it valuable for constructing more complex molecules, especially in the development of small-molecule inhibitors and ligands for biological targets. Current trends in medicinal chemistry emphasize the need for novel scaffolds, and this compound fits perfectly into that narrative.
One of the most searched questions in AI-driven research platforms is: "What are the applications of nitrophenyl derivatives in drug development?" This compound addresses that query directly, as its nitrophenyl moiety is often utilized in the design of enzyme inhibitors and receptor modulators. Additionally, its bromine substituent allows for further functionalization via palladium-catalyzed reactions, a hot topic in synthetic chemistry circles.
From an industrial perspective, 3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine is gaining traction due to its role in agrochemical innovation. With the rising demand for eco-friendly pesticides, researchers are exploring its derivatives as potential candidates for crop protection agents. The dimethylcyclopropane segment contributes to the stability of these molecules, making them suitable for field applications.
Another trending topic in chemical research is "green synthesis of amine derivatives." This compound aligns well with this focus, as modern synthetic routes aim to minimize waste and improve atom economy. Optimized protocols for producing 3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine are being developed to meet these sustainability goals, further enhancing its appeal to environmentally conscious industries.
In summary, 3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1701509-00-3) represents a versatile building block with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and compatibility with modern synthetic methods position it as a compound of significant interest for future research and development.
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